molecular formula C33H29ClN2OS2 B394719 1-[3'-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3'-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3'H-SPIRO[2-BENZOTHIOPHENE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B394719
M. Wt: 569.2g/mol
InChI Key: ADFLZCOHNMXGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure. This compound features a combination of benzothiophene and thiadiazole rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiadiazole intermediates, followed by their coupling under specific conditions to form the spiro compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with benzothiophene and thiadiazole rings. 1-[3’-(4-CHLOROPHENYL)-3,3-BIS(4-ETHYLPHENYL)-3H,3’H-SPIRO[2-BENZOTHIOPHENE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C33H29ClN2OS2

Molecular Weight

569.2g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-3',3'-bis(4-ethylphenyl)spiro[1,3,4-thiadiazole-5,1'-2-benzothiophene]-2-yl]ethanone

InChI

InChI=1S/C33H29ClN2OS2/c1-4-23-10-14-25(15-11-23)32(26-16-12-24(5-2)13-17-26)29-8-6-7-9-30(29)33(39-32)36(35-31(38-33)22(3)37)28-20-18-27(34)19-21-28/h6-21H,4-5H2,1-3H3

InChI Key

ADFLZCOHNMXGMY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)CC

Canonical SMILES

CCC1=CC=C(C=C1)C2(C3=CC=CC=C3C4(S2)N(N=C(S4)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)CC

Origin of Product

United States

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